REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=O)CC([O-])=O.[H-].[Na+].[H][H].[Cl:13][C:14]1[C:15](F)=[C:16]([CH:19]=[CH:20][C:21]=1F)[C:17]#[N:18].CN([CH:27]=[O:28])C>CCOCC>[Cl:13][C:14]1[C:15]([O:28][CH3:27])=[C:16]([C:17]#[N:18])[CH:19]=[CH:20][C:21]=1[CH:1]1[O:7][CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C#N)C=CC1F)F
|
Name
|
ethyl acetate hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl(R,S)-2-(2-chloro-6-cyano-3-fluorophenyl)malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 90° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
quenched into water containing 2N HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with ether
|
Type
|
WASH
|
Details
|
the ether layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color
|
Type
|
CUSTOM
|
Details
|
The excess diazomethane was quenched with acetic acid
|
Type
|
CUSTOM
|
Details
|
The product mixture was separated by flash chromatography (5-10% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
10-20%) to afford first some recovered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |